

(Z)-Aldosecologanin (Centauroside) discovery and natural sources

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Compound of Interest

Compound Name: (Z)-Aldosecologanin
(Centauroside)

Cat. No.: B591355

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An In-depth Technical Guide on **(Z)-Aldosecologanin (Centauroside)** and the Secoiridoid Glycosides of *Centaurium erythraea*

Introduction

(Z)-Aldosecologanin, also known as Centauroside, is a secoiridoid glycoside, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and what is currently known about (Z)-Aldosecologanin. Due to the limited specific research on this particular compound, this guide also details the broader context of the well-studied secoiridoid glycosides found in its primary plant source, *Centaurium erythraea* (Common Centaury). The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the chemical and biological landscape of these compounds.

Discovery and Natural Sources

The discovery of (Z)-Aldosecologanin is intrinsically linked to the phytochemical investigation of plants from the Gentianaceae family, particularly *Centaurium erythraea*. This plant has a long history of use in traditional medicine for treating various ailments, which has prompted scientific investigation into its chemical constituents.[1] Secoiridoid glycosides are the characteristic bitter compounds of this genus.[2]

(Z)-Aldosecologanin has been identified as a component of *Centaurium erythraea*.^{[2][3]} It is described as a dimeric secoiridoid.^[2] While *C. erythraea* is a primary source, (Z)-Aldosecologanin has also been reported in *Lonicera japonica*.^{[4][5][6]}

Centaurium erythraea is rich in several other major secoiridoid glycosides, including swertiamarin, sweroside, and gentiopicroside.^{[1][7]} These compounds often occur in significant quantities and have been the subject of more extensive research regarding their biological effects. The content of these glycosides can vary depending on the plant part and developmental stage.^[1]

Data Presentation

Quantitative data for (Z)-Aldosecologanin is not readily available in the current literature. However, quantitative analyses have been performed on the more abundant secoiridoid glycosides in *Centaurium erythraea*. The following table summarizes representative findings for these related compounds.

Compound	Plant Part	Method	Quantity	Reference
Swertiamarin	Aerial Parts	HPLC	3.83 to 8.94 mg/100 mg	^[7]
Sweroside	Aerial Parts	HPLC	Variable, less than swertiamarin	^[7]
Gentiopicroside	Aerial Parts	HPLC	Variable, less than swertiamarin	^[7]
Total Phenols	Aerial Parts	Spectrophotometry	6.19 to 15.63 mg GAE/g	^[8]

Note: Specific quantitative data for (Z)-Aldosecologanin is a recognized research gap.

The biological activities of the major secoiridoid glycosides from *Centaurium erythraea* have been investigated, providing insights into the potential therapeutic applications of extracts from this plant.

Compound / Extract	Biological Activity	Assay	Results	Reference
C. erythraea Decoction	Acetylcholinesterase Inhibition	In vitro	56% inhibition at 500 µg/mL	[9]
C. erythraea Decoction	HMG-CoA Reductase Inhibition	In vitro	48% inhibition at 10 µg/mL	[9]
C. erythraea Decoction	Antioxidant (DPPH)	In vitro	IC50 of 119.00 µg/mL	[10]
C. erythraea Decoction	Anti-inflammatory	In vivo	86.11% inhibition	[10]
Swertiamarin	General Toxicity	Brine shrimp lethality	LD50 of 8.0 µg/mL	[11]
Sweroside	General Toxicity	Brine shrimp lethality	LD50 of 34 µg/mL	[11]

Experimental Protocols

General Protocol for the Isolation of Secoiridoid Glycosides from Centaurium erythraea

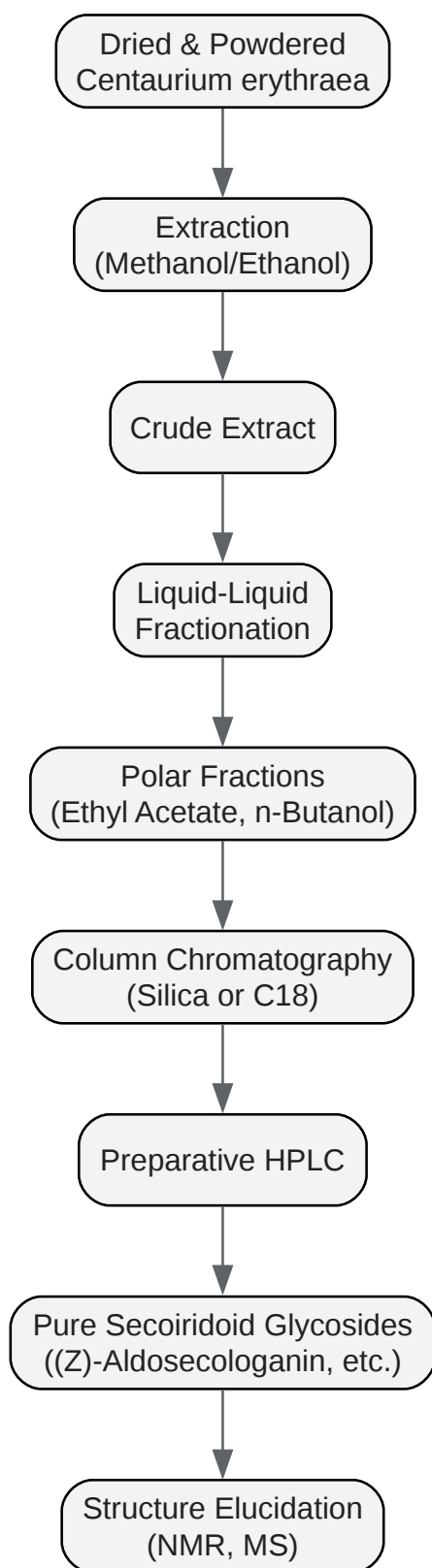
The following is a generalized protocol based on methods reported for the isolation of secoiridoid glycosides from Centaurium species.

- **Plant Material Collection and Preparation:** The aerial parts of Centaurium erythraea are collected during the flowering season. The plant material is air-dried in the shade and then ground into a fine powder.
- **Extraction:** The powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, at room temperature with agitation for several hours. The extraction process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

- **Fractionation:** The crude extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The secoiridoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
- **Chromatographic Purification:** The enriched fractions are further purified using a combination of chromatographic techniques.
 - **Column Chromatography:** The fraction is first subjected to column chromatography on silica gel or a reversed-phase C18 stationary phase, eluting with a gradient of solvents (e.g., chloroform-methanol or water-methanol).
 - **Preparative HPLC:** Fractions from column chromatography showing the presence of desired compounds are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure secoiridoid glycosides.
- **Structure Elucidation:** The structure of the isolated compounds is determined using a combination of spectroscopic methods:
 - **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.
 - **Nuclear Magnetic Resonance (NMR):** 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
 - **UV-Vis Spectroscopy:** To identify the presence of chromophores.
 - **IR Spectroscopy:** To identify functional groups.

Mandatory Visualization

Experimental Workflow for Isolation of Secoiridoid Glycosides

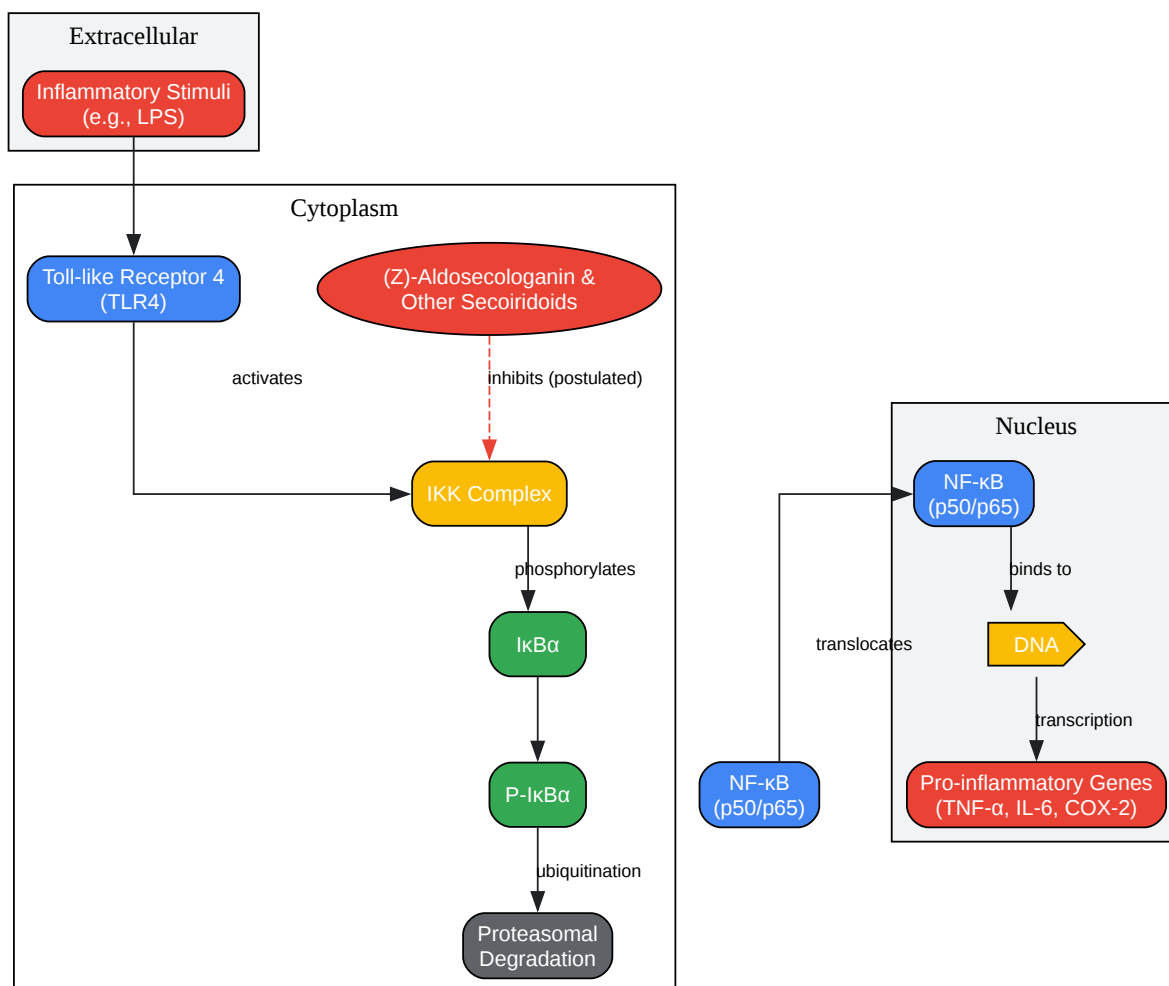


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Caption: Generalized workflow for the isolation and identification of secoiridoid glycosides.

Postulated Signaling Pathway Modulation by Secoiridoid Glycosides

While direct evidence for (Z)-Aldosecologanin is lacking, extracts of *Centaurium erythraea* containing this and other secoiridoid glycosides exhibit anti-inflammatory properties. A key signaling pathway implicated in inflammation is the NF- κ B pathway. The following diagram illustrates a plausible mechanism of action for the anti-inflammatory effects of these compounds.



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